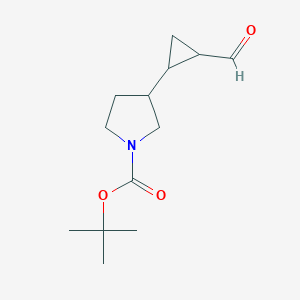
p-Aminosalicylic acid, 2-(diethylamino)ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) is a chemical compound with the molecular formula C13H21ClN2O2. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) typically involves the reaction of 4-aminobenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization and filtration techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, quinones, and amine derivatives .
Aplicaciones Científicas De Investigación
2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including its use as a local anesthetic.
Industry: Utilized in the manufacture of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to altered biochemical pathways. The exact mechanism of action depends on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- Procaine hydrochloride
- Benzocaine
- Lidocaine
Uniqueness
2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) is unique due to its specific chemical structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may offer advantages in terms of solubility, stability, and biological activity .
Propiedades
Número CAS |
551-36-0 |
|---|---|
Fórmula molecular |
C13H21ClN2O3 |
Peso molecular |
288.77 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16;/h5-6,9,16H,3-4,7-8,14H2,1-2H3;1H |
Clave InChI |
QVHDNNXTFDGCME-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)

![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)





![Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate](/img/structure/B12116985.png)
![2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-](/img/structure/B12116989.png)


![4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)
